5-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-one
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Overview
Description
5-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-one typically involves the reaction of 2-chloropyridine with 1-isopropylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridinone ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinone moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups replacing the original moieties.
Scientific Research Applications
5-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methylpiperidin-2-yl)pyridin-2(1H)-one
- 5-(1-Ethylpiperidin-2-yl)pyridin-2(1H)-one
- 5-(1-Propylpiperidin-2-yl)pyridin-2(1H)-one
Uniqueness
5-(1-Isopropylpiperidin-2-yl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group on the piperidine ring can influence the compound’s steric and electronic characteristics, making it different from its methyl, ethyl, and propyl analogs.
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
5-(1-propan-2-ylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-10(2)15-8-4-3-5-12(15)11-6-7-13(16)14-9-11/h6-7,9-10,12H,3-5,8H2,1-2H3,(H,14,16) |
InChI Key |
JVPVYEDCUBYHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCCC1C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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